(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide
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Overview
Description
“(2E)-3- [4- (morpholine-4-sulfonyl)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 313662-73-6 . It has a molecular weight of 297.33 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “(2E)-3- [4- (morpholine-4-sulfonyl)phenyl]prop-2-enoic acid” is 1S/C13H15NO5S/c15-13 (16)6-3-11-1-4-12 (5-2-11)20 (17,18)14-7-9-19-10-8-14/h1-6H,7-10H2, (H,15,16)/b6-3+ .Physical And Chemical Properties Analysis
The compound “(2E)-3- [4- (morpholine-4-sulfonyl)phenyl]prop-2-enoic acid” is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
In scientific research, the synthesis and characterization of novel compounds with morpholine moieties or similar structures have been a subject of interest due to their potential applications in various fields. For instance, the development of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties showcased a simple and efficient synthetic method, with the three-dimensional structure of enaminone containing morpholine moiety confirmed via single crystal X-ray crystallography (Bhat et al., 2018). This highlights the importance of developing new synthetic routes and compounds for further scientific exploration.
Chemical Reactions and Mechanisms
The research also delves into the chemical reactions and mechanisms involving morpholine derivatives. For example, the study of nucleophilic behavior of 1-substituted morpholino ethenes revealed differences in reactivity with various reagents, demonstrating the versatile chemical properties of morpholine-containing compounds (Ferri et al., 1978). Understanding these chemical reactions and mechanisms is crucial for advancing synthetic methodologies and creating novel compounds with specific desired properties.
Applications in Material Science and Medicinal Chemistry
Compounds with morpholine structures have found applications in material science and medicinal chemistry. For instance, the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs, where morpholine was used as a substituent, demonstrated potent anti-inflammatory activity, underscoring the relevance of such compounds in developing new therapeutic agents (Rajasekaran et al., 1999). Additionally, the synthesis of soluble polyimides from a polyimide-forming monomer containing a morpholine moiety points to applications in creating new materials with specific desired properties (Imai et al., 1984).
Safety and Hazards
The compound “(2E)-3- [4- (morpholine-4-sulfonyl)phenyl]prop-2-enoic acid” has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anti-inflammatory and antimicrobial activities .
Mode of Action
It is known that the morpholine ring and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The morpholine ring and its derivatives are known to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-17-15(20)3-2-8-18-16(21)13-4-6-14(7-5-13)25(22,23)19-9-11-24-12-10-19/h2-7H,8-12H2,1H3,(H,17,20)(H,18,21)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYIEWOHGICUCK-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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